N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Preparation of 4-chlorophenoxyacetyl chloride: This can be achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.
Formation of the intermediate: The 4-chlorophenoxyacetyl chloride is then reacted with ethylenediamine to form the intermediate N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)amine.
Coupling with indole derivative: The intermediate is then coupled with 1-methyl-1H-indole-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on different biochemical pathways and its potential as a drug candidate.
Biological Research: It is used in studies to understand its mechanism of action and its interactions with cellular components.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
- N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
- N-(2-{[(4-methylphenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Uniqueness
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C20H20ClN3O3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-24-12-17(16-4-2-3-5-18(16)24)20(26)23-11-10-22-19(25)13-27-15-8-6-14(21)7-9-15/h2-9,12H,10-11,13H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
WSUVOUVDCLTSJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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